molecular formula C17H24N2O B5141203 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole

1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole

Numéro de catalogue B5141203
Poids moléculaire: 272.4 g/mol
Clé InChI: QNFYXMIHNLNIDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in B cell receptor signaling and is involved in the development and progression of various B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.

Mécanisme D'action

1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole targets the BTK pathway, which is critical for B cell receptor signaling. BTK is a non-receptor tyrosine kinase that is activated upon binding of antigens to the B cell receptor. Activated BTK phosphorylates downstream targets, leading to activation of various signaling pathways that promote B cell survival, proliferation, and differentiation. 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole inhibits BTK phosphorylation and downstream signaling, leading to decreased B cell activation and survival.
Biochemical and physiological effects:
In addition to its effects on BTK signaling, 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has been shown to have other biochemical and physiological effects. For example, 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has been shown to inhibit the growth of certain cancer cell lines that do not express BTK, suggesting that it may have additional targets. 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has also been shown to inhibit platelet aggregation, which may have implications for its use in patients with thrombotic disorders.

Avantages Et Limitations Des Expériences En Laboratoire

1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials, which may facilitate its translation to the clinic. However, 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not yet been established. It may also have off-target effects that need to be carefully evaluated.

Orientations Futures

There are several future directions for research on 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole. One area of focus is the development of combination therapies that target multiple pathways involved in B cell malignancies. 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has been shown to synergize with other inhibitors of the B cell receptor pathway, as well as with inhibitors of other signaling pathways. Another area of focus is the identification of biomarkers that can predict response to 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole. Several studies have suggested that BTK mutations and other genetic alterations may be associated with response to BTK inhibitors. Finally, further preclinical and clinical studies are needed to establish the safety and efficacy of 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole in patients with B cell malignancies.

Méthodes De Synthèse

The synthesis of 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole involves several steps, starting from the reaction of 4-tert-butylphenol with 1,4-dibromobutane to form 4-(4-tert-butylphenoxy)butyl bromide. This intermediate is then reacted with imidazole to form 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole. The synthesis of 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has been optimized to improve yield and purity, and various analytical techniques have been used to confirm its identity and purity.

Applications De Recherche Scientifique

1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has been extensively studied in preclinical models of B cell malignancies, including CLL and NHL. In vitro studies have shown that 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole inhibits BTK phosphorylation and downstream signaling, leading to decreased proliferation, survival, and migration of B cells. In vivo studies have demonstrated that 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole reduces tumor growth and prolongs survival in mouse models of CLL and NHL. These findings suggest that 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has potential as a therapeutic agent for the treatment of B cell malignancies.

Propriétés

IUPAC Name

1-[4-(4-tert-butylphenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-17(2,3)15-6-8-16(9-7-15)20-13-5-4-11-19-12-10-18-14-19/h6-10,12,14H,4-5,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFYXMIHNLNIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Tert-butylphenoxy)butyl]imidazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.